molecular formula C14H23N5 B11742236 N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine

N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11742236
M. Wt: 261.37 g/mol
InChI Key: VLYACSMXAQFONZ-UHFFFAOYSA-N
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Description

N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other signaling molecules, thereby modulating cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-phenyl-1H-pyrazol-5-amine
  • 1-methyl-3-propyl-1H-pyrazol-5-amine
  • 4-(3-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazole

Uniqueness

N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyrazole rings and specific alkyl substitutions make it a valuable compound for various applications .

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C14H23N5/c1-4-6-18-11-13(9-16-18)15-10-14-8-12(3)17-19(14)7-5-2/h8-9,11,15H,4-7,10H2,1-3H3

InChI Key

VLYACSMXAQFONZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CC(=NN2CCC)C

Origin of Product

United States

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